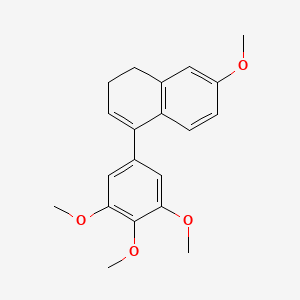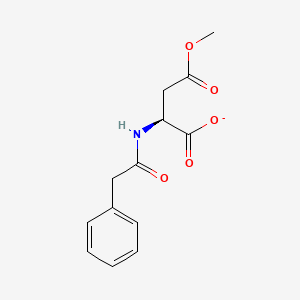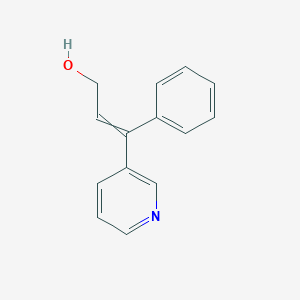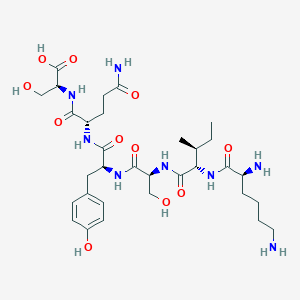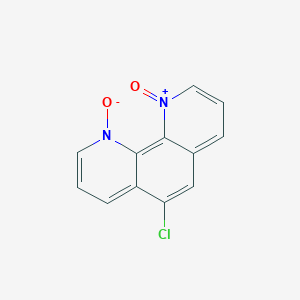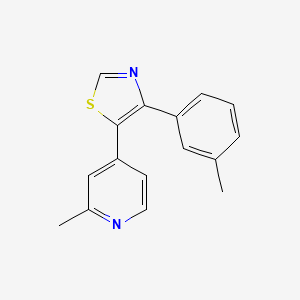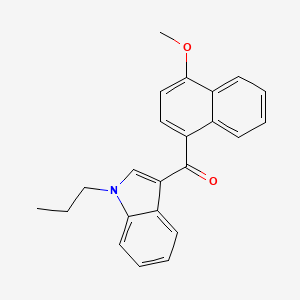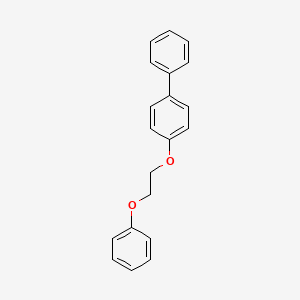
4-(2-Phenoxyethoxy)-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Phenoxyethoxy)-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl ethers It is characterized by the presence of a biphenyl core with a phenoxyethoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Phenoxyethoxy)-1,1’-biphenyl typically involves the reaction of 4-bromobiphenyl with 2-phenoxyethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide. The general reaction scheme is as follows:
4-Bromobiphenyl+2-PhenoxyethanolK2CO3,DMF,Reflux4-(2-Phenoxyethoxy)-1,1’-biphenyl
Industrial Production Methods
In an industrial setting, the production of 4-(2-Phenoxyethoxy)-1,1’-biphenyl can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, purification techniques like recrystallization and column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Phenoxyethoxy)-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding biphenyl carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce biphenyl alcohols.
Substitution: The phenoxyethoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted biphenyl derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Biphenyl carboxylic acids.
Reduction: Biphenyl alcohols.
Substitution: Substituted biphenyl derivatives.
Scientific Research Applications
4-(2-Phenoxyethoxy)-1,1’-biphenyl has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 4-(2-Phenoxyethoxy)-1,1’-biphenyl involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The phenoxyethoxy group can enhance the compound’s ability to penetrate cell membranes, thereby increasing its bioavailability and efficacy.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Phenoxyethoxy)-4’-biphenylcarboxylic acid
- 4-(2-Phenoxyethoxy)-4’-biphenylmethanol
- 4-(2-Phenoxyethoxy)-4’-biphenylamine
Uniqueness
4-(2-Phenoxyethoxy)-1,1’-biphenyl is unique due to its specific substitution pattern, which imparts distinct physicochemical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
258268-48-3 |
|---|---|
Molecular Formula |
C20H18O2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
1-(2-phenoxyethoxy)-4-phenylbenzene |
InChI |
InChI=1S/C20H18O2/c1-3-7-17(8-4-1)18-11-13-20(14-12-18)22-16-15-21-19-9-5-2-6-10-19/h1-14H,15-16H2 |
InChI Key |
PPHAIHQXYSVVPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCCOC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Bicyclo[2.2.1]hept-5-ene-2-carbonylchloride, (1S,2R,4S)-](/img/structure/B14255729.png)
![1,1'-[[1,1'-Biphenyl]-4,4'-diylbis(methylene)]di(naphthalen-2-ol)](/img/structure/B14255740.png)

![Methanone, phenyl[2-(phenylethynyl)phenyl]-](/img/structure/B14255752.png)
![4-{[(E)-(4-nitrophenyl)methylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14255758.png)
